5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one
Description
This compound is a complex oligosaccharide derivative characterized by a branched structure containing multiple oxane (tetrahydropyran) rings interconnected via ether linkages. Its molecular formula is C₂₈H₄₈O₁₄, with a molecular weight of 608.70 g/mol and a topological polar surface area (TPSA) of 159.00 Ų, indicative of high hydrophilicity due to numerous hydroxyl and methoxy groups . The compound belongs to the Carbohydrates and carbohydrate conjugates taxonomy, specifically under Oligosaccharides, and is distinguished by its 3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl substituents.
Properties
Molecular Formula |
C14H24O8 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one |
InChI |
InChI=1S/C14H24O8/c1-6-10(16)13(19-4)11(17)14(21-6)22-12-7(2)20-9(15)5-8(12)18-3/h6-8,10-14,16-17H,5H2,1-4H3 |
InChI Key |
KDFQTPWOAMJVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(=O)CC2OC)C)O)OC)O |
Origin of Product |
United States |
Biological Activity
5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and implications for health and disease management.
Chemical Structure and Properties
The compound features multiple functional groups, including hydroxyl and methoxy groups, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 320.32 g/mol. Its structural complexity includes oxane rings and methoxy substitutions, which may enhance its interaction with biological systems.
Antioxidant Properties
Research indicates that compounds with similar structural features exhibit significant antioxidant activity. For instance, derivatives with hydroxyl groups can scavenge free radicals effectively, potentially mitigating oxidative stress in cells. In vitro studies have shown that related compounds possess IC50 values ranging from 2.2 to 8.7 µM against various oxidative stress markers, suggesting that our compound may similarly exhibit antioxidant capabilities .
Antiproliferative Effects
The antiproliferative activity of 5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-one has been investigated in various cancer cell lines. For example, studies have reported that related compounds demonstrate significant inhibition of cancer cell proliferation, with IC50 values as low as 1.2 µM against breast cancer (MCF-7) cell lines . This suggests a potential role for our compound in cancer therapy.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 1.2 | Strong |
| HCT116 | 3.7 | Moderate |
| HEK293 | 5.3 | Moderate |
Antibacterial Activity
The antibacterial properties of the compound have also been explored, particularly against Gram-positive bacteria such as Enterococcus faecalis. Compounds bearing similar substituents have shown minimum inhibitory concentrations (MIC) as low as 8 µM, indicating effective antibacterial activity . This could position the compound as a candidate for developing new antibacterial agents.
Case Studies and Research Findings
- Antioxidant Activity Study : A study published in MDPI demonstrated the antioxidant potential of methoxy-substituted compounds, highlighting their ability to reduce oxidative stress markers in vitro .
- Cancer Cell Proliferation : Research on the antiproliferative effects of related compounds showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for the use of such compounds in oncology .
- Antibacterial Efficacy : A comparative study on various derivatives revealed that those with multiple hydroxyl groups exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other glycosides and oligosaccharides, particularly in its oxane rings and ether linkages. Below is a comparative analysis with key analogs:
Key Observations
Core Structure: The target compound is purely oligosaccharide-derived, whereas Tenacissimoside A, Acovenoside A, and Condurango glycoside C feature steroid or triterpenoid backbones with attached sugar units . The flavonoid glycoside () diverges entirely, with a chromen-4-one core linked to oxane rings .
Functional Groups: Methoxy and hydroxyl groups are ubiquitous, but the target compound lacks acetyloxy groups seen in Tenacissimoside A and Condurango glycoside C . The ketone group at position 2 of the terminal oxane ring distinguishes the target compound from analogs with lactone (e.g., Acovenoside A) or chromone moieties .
Biological Activity: The target compound’s predicted interaction with DNA lyase (93.38% probability) and MAO-A (88.76%) contrasts with the ion-channel modulation typical of cardenolides like Acovenoside A . Condurango glycoside C and Tenacissimoside A are associated with cytotoxic or anti-inflammatory activities in traditional medicine, though specific targets remain uncharacterized .
Physicochemical Properties: The target compound’s TPSA (159 Ų) exceeds that of Acovenoside A (~140 Ų estimated), reflecting higher polarity due to additional hydroxyl groups . Its XLogP (-0.20) suggests moderate lipophilicity, comparable to flavonoid glycosides but lower than steroid-derived glycosides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
